REACTION_SMILES
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[CH3:14][N:15]([CH:16]=[O:17])[CH3:18].[Cl:19][P:20](=[O:21])([Cl:22])[Cl:23].[NH2:1][c:2]1[s:3][cH:4][c:5]([O:9][CH2:10][CH3:11])[c:6]1[C:7]#[N:8].[Na+:13].[OH-:12]>>[NH2:1][c:2]1[s:3][c:4]([CH:16]=[O:17])[c:5]([O:9][CH2:10][CH3:11])[c:6]1[C:7]#[N:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1csc(N)c1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCOc1c(C=O)sc(N)c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |